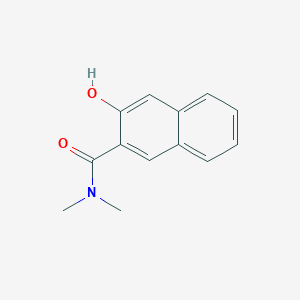

3-Hydroxy-N,N-dimethyl-2-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDRZFNPPHNGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344631 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24476-07-1 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular formula of 3-Hydroxy-N,N-dimethyl-2-naphthamide

Structural Dynamics, Synthetic Pathways, and Photophysical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 3-Hydroxy-N,N-dimethyl-2-naphthamide (CAS: 24476-07-1).[1] While often overshadowed by its parent compound (3-Hydroxy-2-naphthoic acid, or BON Acid) and its anilide derivatives (Naphtol AS series), this specific tertiary amide represents a critical model system in physical organic chemistry.[1]

By substituting the amide nitrogen with two methyl groups, the molecule eliminates the capacity for intermolecular hydrogen bond donation. This isolation forces the phenolic hydroxyl group into a robust Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl, making the compound an exemplary candidate for studying Excited-State Intramolecular Proton Transfer (ESIPT) phenomena. This guide details its chemical identity, validated synthesis protocols, and spectroscopic behaviors relevant to researchers in fluorescence sensing and organic materials development.

Part 1: Chemical Identity & Structural Analysis

Core Identification Data

The following table consolidates the fundamental chemical identifiers for precision in procurement and database management.

| Parameter | Technical Specification |

| IUPAC Name | 3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide |

| Common Name | This compound |

| CAS Registry Number | 24476-07-1 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O |

| InChI Key | ATDRZFNPPHNGJX-UHFFFAOYSA-N |

| Physical State | Pale yellow solid (crystalline) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Structural Configuration & The "Proton Wire"

The defining feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) .

-

Steric Locking: The bulky N,N-dimethyl group creates steric repulsion with the peri-hydrogen (H1) of the naphthalene ring. This forces the amide bond to rotate, yet the strong hydrogen bond between the 3-OH and the Carbonyl-O locks the molecular conformation.[1]

-

Electronic Effect: Unlike primary or secondary amides, the tertiary amide cannot donate a proton. This simplifies the solvent-solute interaction profile, making the intramolecular OH···O=C interaction the dominant energetic factor.

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The most robust synthesis routes derive from 3-Hydroxy-2-naphthoic acid (BON Acid) .[1] While direct coupling (via EDC/NHS) is possible, the Acid Chloride Route is preferred for scale and purity, provided strict moisture control is maintained to prevent hydrolysis.

Validated Protocol: The Acid Chloride Route

Objective: Synthesize this compound via 3-hydroxy-2-naphthoyl chloride.[1]

Reagents:

-

3-Hydroxy-2-naphthoic acid (BON Acid) [1.0 eq][1]

-

Thionyl Chloride (

) [1.5 eq] -

Dimethylamine (40% aq. or THF solution) [2.5 eq]

-

Solvent: Toluene (anhydrous) and Dichloromethane (DCM).

-

Catalyst: DMF (dimethylformamide) [drops].

Step-by-Step Workflow:

-

Activation (Acyl Chloride Formation):

-

Suspend BON Acid in anhydrous Toluene.

-

Add

dropwise with a catalytic amount of DMF. -

Critical Control Point: Heat to reflux (80-90°C) for 2-3 hours. Monitor gas evolution (

). The suspension should clear as the acid chloride forms. -

Evaporate excess

and Toluene under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify on silica at this stage.[1]

-

-

Amidation (Nucleophilic Acyl Substitution):

-

Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

-

Add Dimethylamine solution slowly.[1] If using amine hydrochloride salt, add Triethylamine (TEA) as a base scavenger.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Work-up & Purification:

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation logic.

Figure 1: Step-wise synthesis via acid chloride activation. Note the requirement for anhydrous conditions during activation.

Part 3: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR) Profile

The NMR spectrum is distinct due to the restricted rotation of the amide bond and the strong hydrogen bond.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Insight |

| ¹H NMR | 10.50 - 11.50 | Singlet (Broad) | Phenolic -OH .[1] Highly deshielded due to strong intramolecular H-bond to C=O.[1] |

| ¹H NMR | 7.20 - 8.30 | Multiplets | Naphthalene Ring .[1] H1, H4, H5-H8. H1 often appears as a doublet at higher shift due to deshielding by the amide. |

| ¹H NMR | 2.90 - 3.10 | Singlets (x2) | N-Methyls .[1] Often appear as two distinct singlets (rotamers) or a broad peak, indicating restricted rotation around the C-N amide bond. |

| ¹³C NMR | ~170.0 | Singlet | C=O[1] (Amide) . |

| ¹³C NMR | ~155.0 | Singlet | C-OH (C3) .[1] Deshielded ipso-carbon.[1] |

Photophysics: The ESIPT Mechanism

This molecule is a "Stokes Shift" generator. Upon UV excitation, the proton on the hydroxyl group transfers to the carbonyl oxygen within the excited state lifetime, forming a keto-tautomer.

-

Enol Form (Ground State): Absorbs UV light (~320-360 nm).[1]

-

ESIPT: Ultrafast proton transfer (<100 fs) in the excited state (

). -

Emission: Highly red-shifted (~450-520 nm) compared to absorption.[1]

-

Relaxation: The ground state keto form is unstable and instantly reverts to the enol form.

Why this matters: The large separation between absorption and emission bands (Stokes shift) prevents self-absorption, making this structure ideal for fluorescent probes and luminescent solar concentrators .

Photophysical Pathway Diagram[1]

Figure 2: The four-level photocycle describing the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Part 4: Applications & Handling[1]

Functional Applications

-

Fluorescent Sensors: The sensitivity of the ESIPT process to external hydrogen-bonding solvents makes this molecule a potent sensor for water content in organic solvents (solvatochromism).[1]

-

Polymer Additives: Used as a UV stabilizer or fluorescent whitener precursor due to its ability to absorb UV and emit visible light harmlessly.[1]

-

Ligand Chemistry: The O-O chelating site (phenol + carbonyl) can bind transition metals (Cu, Zn), creating luminescent metal complexes.

Safety & Stability

-

Storage: Store in a cool, dry place away from strong oxidizers.

-

Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases which can deprotonate the phenol, quenching the ESIPT fluorescence.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598422, this compound.[1] Retrieved from [Link]

-

PureSynth Research Chemicals. 3-Hydroxy-N-(2-Naphthyl)-2-Naphthamide Properties (Analogous Naphthamide Data). Retrieved from [Link]

-

OAE Publishing Inc. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide.[1] (Protocol reference for BON acid activation). Retrieved from [Link]

-

Royal Society of Chemistry. Excited-state intramolecular proton transfer derivatives as self-absorption free luminophores.[1][4] Materials Chemistry Frontiers.[1][4] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical and Solubility Profile of 3-Hydroxy-N,N-dimethyl-2-naphthamide

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 3-Hydroxy-N,N-dimethyl-2-naphthamide (CAS: 24476-07-1). As a molecule of interest in chemical synthesis and potential pharmaceutical development, a thorough understanding of its fundamental characteristics is paramount for its effective application. This document consolidates known data, interprets structural influences on key parameters like lipophilicity (logP) and ionization (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The narrative is structured to deliver not just data, but a causal understanding of why specific experimental designs are chosen, ensuring a self-validating and robust characterization. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various chemical and biological systems.

Molecular Identity and Core Physicochemical Properties

This compound is a derivative of naphthalene, characterized by a hydroxyl group at the 3-position and an N,N-dimethylcarboxamide substituent at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

The molecule's structure comprises three key domains:

-

A large, hydrophobic naphthalene core: This bicyclic aromatic system is inherently nonpolar and significantly contributes to the molecule's overall lipophilicity and low intrinsic aqueous solubility.

-

An acidic phenolic hydroxyl (-OH) group: Attached to the naphthalene ring, this group can deprotonate to form a phenolate anion. Its ionization state is pH-dependent and is a critical determinant of the molecule's solubility in aqueous media at varying pH levels.

-

A polar, aprotic N,N-dimethylamide (-CON(CH₃)₂) group: This group is polar due to the carbonyl double bond. However, the absence of a proton on the nitrogen atom means it can act as a hydrogen bond acceptor but not a donor, a crucial distinction that limits its ability to form extensive hydrogen-bonding networks with water compared to primary or secondary amides.[1]

These structural features are summarized below, along with their known and predicted physicochemical properties.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Parameter | Value | Source / Comment |

| IUPAC Name | 3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | PubChem[2] |

| CAS Number | 24476-07-1 | PubChem[2] |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 215.25 g/mol | PubChem[2] |

| Computed logP | 2.8 | PubChem[2] |

| Predicted pKa (Acidic) | ~9-11 | Estimated based on similar phenolic structures.[3][4] Experimental determination is required. |

| Physical State | Solid at 25°C | Inferred from melting points of similar naphthalide compounds.[5][6] |

Lipophilicity Profile: Partition Coefficient (logP)

Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the industry-standard measure of lipophilicity.[7] A computed logP of 2.8 for this compound suggests a moderate level of lipophilicity, a value often considered favorable for cell membrane permeability.[2][8]

However, computed values require experimental validation. The Shake-Flask method is recognized as the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[9][10]

Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

The causality behind this protocol is to ensure a true thermodynamic equilibrium is reached between two immiscible phases (n-octanol and water), allowing for the direct measurement of the compound's concentration in each phase. Pre-saturation of the solvents is critical to prevent volume changes during the experiment.

Methodology:

-

Solvent Preparation:

-

Prepare water-saturated n-octanol by shaking n-octanol (reagent grade) with purified water (HPLC grade) in a separatory funnel for 24 hours. Allow phases to separate completely.

-

Prepare n-octanol-saturated water by the same process.

-

-

Stock Solution Preparation:

-

Accurately prepare a stock solution of the test compound in water-saturated n-octanol. The concentration should not exceed 0.1 M and should be well below the compound's solubility limit in either phase.

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the stock solution with a precise volume of n-octanol-saturated water. A volume ratio (octanol:water) of 1:1 or 2:1 is common.

-

Gently agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) for a sufficient time to reach equilibrium. A slow, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions. A minimum of 24 hours is recommended.

-

-

Phase Separation:

-

Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases. This step is critical for accurate sampling.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

P = [Concentration]octanol / [Concentration]water

-

logP = log₁₀(P)

-

Caption: Workflow for logP determination using the Shake-Flask method.

Ionization Behavior: pKa Determination

The pKa, the pH at which a compound is 50% ionized, is a fundamental property that governs its solubility, absorption, and interaction with biological targets. For this compound, the phenolic hydroxyl group is the primary ionizable moiety. At pH values below its pKa, the neutral (protonated) form will dominate, while at pH values above the pKa, the ionized (deprotonated) phenolate form will prevail.

Determining this value is crucial, as the ionized form is typically much more water-soluble than the neutral form. Potentiometric titration is a robust and widely accepted method for pKa determination, as described in OECD Guideline 112.[11][12][13]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to generate a titration curve (pH vs. volume of titrant) from which the pKa can be accurately derived. The use of a co-solvent is necessary for compounds with low water solubility to ensure they remain dissolved throughout the titration.

Methodology:

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) as the titrant.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., 20-50% methanol in water) may be required.[9]

-

The solution should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.

-

-

Titration:

-

Place the sample solution in a thermostatted vessel (e.g., 25°C ± 0.5°C).

-

Begin titrating by adding small, precise increments of the standardized base.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve (d(pH)/d(Volume)), where the pKa corresponds to the peak.

-

Caption: Relationship between pH, pKa, and ionization state.

Comprehensive Solubility Profile

The solubility of a compound is not a single value but a profile that depends on the properties of the solvent system, particularly pH and temperature.[14] Based on its high lipophilicity (logP 2.8) and molecular structure, this compound is predicted to have low intrinsic aqueous solubility. Its solubility is expected to increase significantly at pH values above its pKa due to the formation of the more polar phenolate salt.

Experimental Protocol: pH-Dependent Aqueous Solubility (Equilibrium Method)

The saturation shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound in a given medium.[15][16] This protocol is designed to be self-validating by ensuring that equilibrium has been reached, a critical factor for obtaining accurate and reproducible data.[16][17]

Methodology:

-

Buffer Preparation:

-

Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). The buffer system should be chosen carefully to avoid salt formation with the test compound.[18]

-

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a known volume of each buffer in separate, sealed vials. A visible excess of solid must be present to ensure a saturated solution is formed.[17]

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Validation Step: To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured concentrations are consistent.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Analysis:

-

Accurately dilute an aliquot of the clear filtrate and analyze its concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Data Reporting:

-

Report the solubility in units such as mg/mL or µg/mL for each pH value.

-

Plot the measured solubility as a function of pH to generate the pH-solubility profile.

-

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," the compound's solubility in various organic solvents can be predicted and should be confirmed experimentally.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar amide group and the polarizability of the naphthalene ring allow for strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Nonpolar / Halogenated | Toluene, Dichloromethane | Moderate | The large, hydrophobic naphthalene core will interact favorably with nonpolar solvents via van der Waals forces. |

| Aqueous | Water | Low (at pH << pKa) | Dominated by the large hydrophobic core and lack of H-bond donation from the amide. |

Summary and Implications for Research & Development

The physicochemical profile of this compound is defined by a balance between its large hydrophobic core and its polar, ionizable functional groups.

-

Key Findings: The compound is a moderately lipophilic (Computed logP = 2.8), weakly acidic solid that is predicted to have low intrinsic aqueous solubility.[2] Its solubility is critically dependent on pH, expected to increase substantially in alkaline conditions (pH > pKa) due to the ionization of its phenolic hydroxyl group.

-

Implications for Drug Development:

-

Formulation: The low intrinsic aqueous solubility necessitates enabling formulation strategies for potential oral or parenteral delivery. Strategies could include salt formation (creating the sodium or potassium phenolate salt), pH adjustment of the vehicle, or the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).

-

Absorption: The logP value of 2.8 is within the range often associated with good membrane permeability. However, its absorption from the gastrointestinal tract will be highly dependent on its dissolution rate and the local pH environment. Solubility will be lowest in the acidic environment of the stomach and will increase as it moves into the more neutral and alkaline environment of the intestines.

-

-

Recommendations: It is imperative to experimentally determine the pKa and the full pH-solubility profile using the protocols detailed in this guide. This empirical data will form the essential foundation for any further development, from chemical reaction optimization to advanced formulation design.

References

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXSxF6YKCcyu1ey7jRpZUkS7k4-yD-hN6kbiDF3AVnSxmqsTw49Mmg-sD6qSscLjJzlS2PBWHdVp4b3-kupU5cFfsAUNmMgCoAB-qhdPoa4pXrPJwCsPl2JPcYabhzJBDeDtA=]

- Cambridge MedChem Consulting. LogP/D. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbT8yiqB2pVDGvRbaSiu0G9loj81sSPX9NU2t6OFMRsPdG2UiLQnXbbgZRDEa7nansnOYVBRoaTHdaQyZdkLJMj2NkQJSgn4mnj-Zjc7MhPYOgwFdYiSfu6NTzcP6yRb74J8rtFWLLYT8BVl8mK5wfMq0krlduzQtdFwozEZUEKcmaWZ_ktw==]

- PubChem. This compound. PubChem Compound Summary for CID 598422. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJsh4UkSorZmKVExUnfzpEm7Hyzrmkt2H4eEforIEjKtIwvik9CRFloeknDBH1-BRH0eJwF6l-k2nS-re2KoSGwVe4JgfEOAkrWP-Z5w4pbYSN9QLXfFB2-vHEDp1Wcd50Hu0D2RnpuT7Jc8kryxmdLIrokhJyo5osWycDIHcRMSU0G_zomDCug==]

- ResearchGate. (PDF) LogP / LogD shake-flask method v1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4UoSty3WfDMuFOuFz8ImZDw6PSLB9Khm3b6zFGev4h4ob6EGAVo_iO0nLrkM6LSj93zmofWvLnonxvDBMvXTIr2C7sa8ZnAcYGseA6orDJtBJ23baL9NlRgAlGZmJm4hbNqzTBADYpevNA2NGwyHcD76Wjg18XSfpOruEq0QJeFNa5tMCDCkPM1eN4E=]

- Scribd. Procedure for Determining Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxB7l65SlUYHonXsZH1qrfpMlDu-0WcDaUcEm2hytwlLVcVWewdNOhQH25df48fUcuScEOCm8n09rGrdgWe0cF6ZusNs2w6_KaT1FzB7nwJKQauVnpIY2U4g_YzGlPGwQy-pFJ8s1LecCEin-ezyq0j-H7pIH3vyebAWKyzhlTphsqntKCv-j-8gnydy2kQBGHjzzgDvKX6A==]

- Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Talanta, 162, 293–299. [https://vertexaisearch.cloud.google.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlUfxfRIg38libNcmnVfNgyTd9Of2i8qbp4ty9ankhRQxNsXLW5xlVI0sAZFbMQsh2LrMgK1XDpVQ1vzzCwQTXI-zSelxlWaF5jxB4qOVhDp6p6G_loIOyEg_trmPgnaYZjSmu5cwYIiOmStbKwAg-xvVqbinu0SeE1jdPEU1qRqz4YYJiFIo=]

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZYMrNlbTQWCXiSmVK8ZIMZz3IfCqg7ifLQT-pf6dlYnJMeZGodxKHIwbDnANnJC2O6bTB-JyWDGQwj5x1lFfkiJwC8N9TRLCaeP2wp1sWg_o5lNKIZWbVjhG68BBdQ4_vthBubBqYClEtEVHC8voJXLdpmdcEgBNOYA==]

- Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyfp8X2i5rVnvH8tjt9u_ClgfyUA4xEvqOZwhxCho1IFQtfX6YIMnIi3qwOxflAliR4g5RO0rA5m2NOOpKXVKzIlkem_MNyUez8UZWlDQLz7LJvW42CXwnVJXAHBj_3_WhvOHpQwTqDOlM5uMMtkt9tQAO_hh9jMNV0IdkRP8i6VECv-wQhfIkMM1jkRRXF8k0pZwO6Nrdt10l62eo_IrcDb_Hl-g_KnJ5DExAsrkA_4PWO8cislLq_yUcvxHT6wKhNeFKnlVhZFCdSQW61leF_XwhLJCO0zrnpEA]

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHNro_hAksORYhZzg6MelmPnRbxscqaAMRFEm3I5IK7RdhGMKz8oQ7nTH5Q2HxhdIZlnffhLmuXNnOlzljGIVFJI1-lVcNcIaQWotVTsJqjZx7BdiwzkavUmFMCpKiLQVU7g4OvLhjHCyWsA-PZnI1evCXnd6q3uc62zPOUgcC]

- USP-NF. <1236> Solubility Measurements. (2016). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPiFM9e62mlvMo3cz9qR5OxzAWoYIILoc5p3iiOF71UVSahoQPxGme5wmQlqN0WEH-HlT4riDVkNz_etz4kVQI3RhXmsLMhFQt1flEo9vd5D3M0LtnxgUrW43LZPCZ_ssq9q5neHL7MMj6Jx15lcrL]

- Unknown. Solubility of Organic Compounds. (2023). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6y9KqWxFU5OHulAdGsoPUFbss_xkmDNd2izG-zfKCm2fx4Hl1LLbxIeMNgohmWb6oOJyV6IUeXV-RxMbphXqkKOfKnHvnncBrRerI7Zl4olrqrT54_L3kGqCQ_6zht3PKjUCQpvpH2v0Y-jiausOzMdF8DhDiHtRwDdLOGW3M3QTzdJnotvZp]

- USP-NF. <1236> Solubility Measurements. (2016). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF01NQAAavfU0_KlIFGOKOrkK3GxA1Es-LoJEGYAhLujnEBXz7rKGB_NcpFWHNGlQbacg-fRRicl_Dhhxky5cPRkjINuj8HGdNzbrEUWH4HSxnDDoecFkiHKS2CWdu9paygqXB-]

- OECD. Test No. 112: Dissociation Constants in Water. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuj3b6ze1L_QLlFlND9DfGTR8ZgCmgmW5DxfdShEZBJ4u1XkyutXBW-VJ7JqyAFT1b7c4HSWX44lobgdhWbXjYnXoHMmPnk-q_XGy-b1aaIVBEPGJlw9XI7EncAc6TjSoc_9pvt8ORjMWxQCazyW8_xFjNdRl_OvI-aFTDai2Jotee_Z3qo774Q2Z-lC1FZnL7Olzir41xB7EvVC15jjbHsg==]

- OECD. Test No. 112: Dissociation Constants in Water. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnhSlYQiDScSJZe3DV7bI2CfNgYfWz3zpQ4X9pvWyUDNmpC6vNSSIG4rMBPR32ThsqRSy_6uzgRnYYlcVlT8frCnhy6jixdkzOoBInuVrgeCye52pHpoVIKBcc30Q0UdjawNte-WV5jfCjX9YXFpbZ21g6lE0zi-uFFnpMWC5Q4afTvibkBnK3P4eRDV8owgQ6o6dvS51ShgYUTxN1Koq3WQ==]

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPKBs8Y05blNClD_CXrsEEW6OOUYrJclPPOtZo1rv6pAWHQM82lV6OmShx4uMV8KbWBgO3zvNKfOuSAMSdjnK4LfLQNVjStZteyFg15AJs6LQyRafDy2lfnARnvYIYs4mYuu-PuP5r2i9ntCOGJaoYN3CRHFxlIRswAp0NZIhW]

- Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBJs6VobIyMPWCOp69QgAKXQsxMDUMhPUKgrVgtDGQFWk6GhpiOhMHXkInEvA0ZWrfTNYKYpLMXYEDKf_GCQGXKg0fH8GK5fcnV0KYRR2DNcOGBcbVTztS2yyfZEf4A42tSORLuvQI_BC5Ov_qeGk0h-3OLprKvtS4rwX9buMLWYXrJALHjCayGw==]

- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpYdSdtR8egRLal_518zZq8WovI2UKy_Y2XGyqE6UYhFqp_RH-eU8BsZrPjYCFL5WR67zzv09INWDVQ4xQ9KBo5I-c3Suo7yVtpKQSyqllOZHY_Te7vGPuC2aXkYfdM8m68UtAJ5PIC0vWsflJdk_NeLHMUo3v_-Tm91ZtwwHbVvzS4JTcg2NXkQcCGAaEkTW991Na7XxN227ghW3KguM-5SRsLC3MptKC-6Gkrk=]

- US Pharmacopeia (USP). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. (2013). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHulJtFlfoy0mhMdYzcaSEm9CnTQUN4cisS7FvfQnZ091l69x28OnbmkM6E7gbRpD0c6ECtJnl46olRO6vCk0o_VkzNJW-Gq6RQtp4OqM410yE1fNk8TJDe3sz3_lK_dxS7cs-s1CpEvmaQN6IsNfa5rRQKpCGSKyckZspVggaB8XiTTs-Lzn91XF3qEBadU6wMoLqGnGjc6FPW]

- ChemicalBook. N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ghXlF_a6odVrUNCqBfdIeik65FdLgJGxI0DXk-RXewIoOAZ2B8iQTsC_GxiUJ-ZFsIuHc1I4yzfP5CKkt7jxQfYF-Cc1GwHvCfkoYDzHEQ8LOXiptKMTsvo0Rzsb0sD2P7vhV_yt4OUDIHpzldqXwBwGjCUMRTuFsPqFRj7J2Q==]

- EPA. N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Properties. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER4OPlWxxJHsbmd1m_8ay3l6SK07kDWdluUiyWGbTMk_9PABJen1N3z3vKY0WpcNhVV_jq7joV4us_H8-Uh9h4s91607iwzxxd0V2XpxsxVQFWUBVPWZFvY9cES0bnmvaCBkT4YSdhwzUPDFXUEP0Rgz5mJGZQHwvYq4C00AKR]

- Chemsrc. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr1-J-WiDxRW9H6z4Q7kg4JXL7y3nGr25n7Jk9VYxz_Iogf7TqrAVZ9e4kiKIy_yk6d4EW9fTFmS2sjkM4PYJXD8DYu8wbhhZl8vxsGxaegzLCaua2wgU7QXM3E5Rp3rYxGlEhps4lS2igUKen]

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDb3U8QQmmuEE8jo0MePPc8HaYUiiwB0JkzN0LgE5OBFD09AWu8lk8w9phxL4SCnA81PWqqgEAUfJM6dib_VqqtqY_LO3w8LS15ELVnDTd4lUiaDsFkQUuv27_wvzVBXuEeLQGlBcR6H5uDE5FxYdmHaNs7j4mnnOvYn5GOV8jByrJw6AsB_3T]

- CookeChem. 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide , 98% , 135-65-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFozMYYPzFbwO_r9ezwghxDK16u6fbi0o56GzNS6ixWW2S9K2dYGRMHOdR_mnlG7AxqzWni8h2_TEfRQgghBezj8jCR_1o9Z_INwGcg9F7g9_ncmkgIH7A5r4GtV7MEBVM0N0Epc62V75k=]

- Benchchem. Overcoming solubility issues with N,N-dimethyl-2-phenoxypropanamide in aqueous solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEamAhuCWCqtaLoV5j9cobV6E0c5NuUCqdvLCdCCUmJgnHh4qY5sw8wzfHfCK-7jfK7HRqz6VijVOdcSp587WoYnSyoOO0Nqe-KzCFI5LIoE5wPOisq5Tfine-dzZsNEn4wsEQaecj8rQEZKLcrxq2JBoA85BrJDgi-hwuiBhDZZF2I8_6olDGcivRpVAcYpIinC5CAajoFyHqKXDnnWJYQ__cBvWOPyCmvBoPJRd7CcAjHF2RQ]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C13H13NO2 | CID 598422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide CAS#: 214417-91-1 [m.chemicalbook.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide | Chemsrc [chemsrc.com]

- 6. 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide , 98% , 135-65-9 - CookeChem [cookechem.com]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. uspnf.com [uspnf.com]

- 15. uspnf.com [uspnf.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 18. usp.org [usp.org]

A Comprehensive Technical Guide to the Biological Activities of 3-Hydroxy-N,N-dimethyl-2-naphthamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of the known and potential biological activities of 3-Hydroxy-N,N-dimethyl-2-naphthamide and its structurally related analogs. As a senior application scientist, this document synthesizes current literature, outlines experimental methodologies, and provides expert insights into the therapeutic and diagnostic potential of this class of compounds.

Introduction: The Naphthamide Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene moiety is a fundamental bicyclic aromatic hydrocarbon that serves as a versatile scaffold in the design of biologically active molecules.[1] Its rigid and planar structure provides a unique framework for the spatial arrangement of functional groups, enabling interactions with a wide array of biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a carboxamide group at the 2-position and a hydroxyl group at the 3-position of the naphthalene ring, as seen in this compound, further enhances its potential for specific biological interactions. This guide will delve into the established and prospective applications of this core structure and its derivatives.

Synthesis of this compound

The synthesis of this compound typically starts from 3-hydroxy-2-naphthoic acid, a commercially available precursor. The general synthetic route involves the activation of the carboxylic acid followed by amidation with dimethylamine.

A common laboratory-scale synthesis protocol is outlined below:

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of 3-hydroxy-2-naphthoyl chloride.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a fresh portion of dry DCM.

-

In a separate flask, dissolve dimethylamine hydrochloride (2-3 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3-4 equivalents) in DCM.

-

Add the acid chloride solution dropwise to the dimethylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthetic pathway for this compound.

Histochemical and Diagnostic Applications

Derivatives of 3-hydroxy-2-naphthoic acid have found significant utility in histochemistry, primarily as coupling components in staining procedures. 3-hydroxy-2-naphthoic acid hydrazide (NAH), a close analog of the core compound, is a key reagent in these applications.

Detection of DNA

The Feulgen reaction is a classic method for the specific staining of DNA in cells. An optimized method utilizes NAH in conjunction with Fast Blue B.[3] In this procedure, acid hydrolysis removes the purine bases from DNA, exposing the aldehyde groups of the deoxyribose sugar. These aldehydes then react with NAH to form a hydrazone. Subsequent coupling with a diazonium salt, such as Fast Blue B, produces a colored precipitate at the site of the DNA, allowing for its visualization and quantification.[3]

Detection of Lipid Peroxidation

Lipid peroxidation is a hallmark of oxidative stress and is implicated in numerous disease pathologies. Carbonyl compounds are major end-products of lipid peroxidation. 3-hydroxy-2-naphthoic acid hydrazide can be used to detect these carbonyls in tissues.[4] The reaction of NAH with lipid-derived aldehydes and ketones, followed by coupling with Fast Blue B, provides a sensitive method for the histochemical localization of lipid peroxidation. This technique has been shown to be more sensitive than the traditional Schiff's reagent for detecting carbonyls associated with proteins and phospholipids.[4][5]

Antimicrobial Activity

Naphthalene and its derivatives are well-established as a class of compounds with a broad spectrum of antimicrobial activity.[1][6][7] Several studies have demonstrated the potent antibacterial and antifungal properties of various naphthamide and naphthol derivatives.[6][8][9]

Antibacterial and Antifungal Potential

Derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and evaluated for their antimicrobial properties.[8] For instance, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives exhibited significant antimicrobial activity.[8] The introduction of different substituents on the phenyl ring allows for the modulation of this activity. Similarly, azetidinone derivatives of β-naphthol have also shown promising antibacterial and antifungal effects.[9] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10]

Experimental Protocol: Evaluation of Antimicrobial Activity

a) Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

-

Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a nutrient-rich broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

b) Disc Diffusion Assay:

-

Prepare a uniform lawn of the test microorganism on an agar plate.

-

Impregnate sterile paper discs with a known concentration of this compound.

-

Place the discs on the surface of the agar.

-

Incubate the plates under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Anticancer Activity

The naphthalene scaffold is present in numerous compounds with demonstrated anticancer activity.[2][11][12][13] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis.[2][11]

Cytotoxicity against Cancer Cell Lines

Derivatives of naphthol and naphthamide have shown significant cytotoxicity against various human carcinoma cell lines.[10][13] For example, certain Mannich base derivatives of naphthol were effective at concentrations below 4 µg/mL.[10] Naphthyridine derivatives, which share a similar bicyclic aromatic core, have also been extensively studied as potential anticancer agents, with some compounds demonstrating potent activity against cervical cancer, leukemia, and prostate cancer cell lines.[2] The anticancer potential of this compound can be rationally inferred from these findings, making it a compelling candidate for further investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for MTT cytotoxicity assay.

Other Potential Biological Activities

Based on the activities of related compounds, this compound and its derivatives may possess other important biological properties.

-

Anti-inflammatory Activity: Some derivatives of 3-hydroxy-2-naphthoic acid have shown anti-inflammatory properties.[8]

-

Antioxidant Activity: The phenolic hydroxyl group in the core structure suggests potential antioxidant activity through radical scavenging mechanisms.[8]

-

Enzyme Inhibition: The naphthamide scaffold can be tailored to inhibit specific enzymes. For instance, some derivatives have been investigated as inhibitors of monoamine oxidase and cholinesterases.[14]

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich chemical history and significant therapeutic potential. While direct biological data on this specific molecule is limited in the public domain, the extensive research on its close analogs provides a strong rationale for its investigation as a bioactive agent. The established use of related compounds in histochemistry underscores its utility as a molecular probe. Furthermore, the demonstrated antimicrobial and anticancer activities of various naphthamide derivatives highlight the promise of this scaffold in drug discovery.

Future research should focus on the systematic evaluation of this compound's biological activities, including its antimicrobial spectrum, anticancer efficacy, and potential as an enzyme inhibitor. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency and selectivity for specific biological targets.

References

-

Cytotoxicity and antimicrobial activity of some naphthol derivatives. Arzneimittelforschung.[10]

-

Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. Helvetica Chimica Acta.[8]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry.[9]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry.[6]

-

This compound. PubChem.[15]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Rasayan Journal of Chemistry.[7]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research.[1]

-

Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. ResearchGate.[14]

-

Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite. The Southern African Institute of Mining and Metallurgy.[16]

-

Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths. Medicinal Chemistry.[11]

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

-

Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances.[17]

-

3-Hydroxy-2-naphthoic acid. Wikipedia.[18]

-

Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation. MedChemComm.[12]

-

Optimization of the histochemical demonstration of DNA using 3-hydroxy-2-naphthoic acid hydrazide and fast blue B. Histochemistry.[3]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2‑Naphthamide Derivatives as DHFR and VEGFR‑2 Inhibitors. ACS Omega.[13]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules.[2]

-

The use of 3-hydroxy-2-naphthoic acid hydrazide and Fast Blue B for the histochemical detection of lipid peroxidation in animal tissues--a microphotometric study. Histochemistry.[4]

-

Biological Activity of 3-Hydroxy-3-methylcyclobutanecarbonitrile Analogs: A Comparative Guide. Benchchem.[19]

-

3-Hydroxy-2-naphthanilide. CymitQuimica.[20]

- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.

-

3-Hydroxy-2′,4′-dimethyl-2-naphthanilide. Santa Cruz Biotechnology.[21]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.[22]

- Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics.

-

The use of 3-hydroxy-2-naphthoic acid hydrazide and Fast Blue B for the histochemical detection of lipid peroxidation in animal tissues - A microphotometric study. ResearchGate.[5]

-

Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Enzyme Engineering.[23]

- Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Evolution. Journal of the American Chemical Society.

-

3-Hydroxy-2-naphthoic acid. eChemPortal.[24]

- Aldehyde N,N-dimethylhydrazone-based fluorescent substrate for peroxidase-medi

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

- In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI.

-

Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. OAE Publishing Inc..[25]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of the histochemical demonstration of DNA using 3-hydroxy-2-naphthoic acid hydrazide and fast blue B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of 3-hydroxy-2-naphthoic acid hydrazide and Fast Blue B for the histochemical detection of lipid peroxidation in animal tissues--a microphotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C13H13NO2 | CID 598422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite [scielo.org.za]

- 17. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 18. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. 3-Hydroxy-2-naphthanilide | CymitQuimica [cymitquimica.com]

- 21. 3-Hydroxy-2′,4′-dimethyl-2-naphthanilide, CAS 92-75-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. longdom.org [longdom.org]

- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 25. oaepublish.com [oaepublish.com]

Intramolecular Hydrogen Bonding Effects in 3-Hydroxy-N,N-dimethyl-2-naphthamide

Executive Summary

The structural integrity and photophysical versatility of 3-Hydroxy-N,N-dimethyl-2-naphthamide are governed almost exclusively by a robust Intramolecular Hydrogen Bond (IMHB) .[1] Unlike its primary or secondary amide counterparts, the N,N-dimethyl substitution eliminates intermolecular donor capacity, isolating the phenolic hydroxyl and the amide carbonyl within a resonant 6-membered chelate ring.

This guide provides a definitive technical analysis of this IMHB system. We explore the causality between this bond and Excited-State Intramolecular Proton Transfer (ESIPT) , detail the steric influence of the dimethyl moiety on conformational locking, and provide self-validating protocols for synthesis and spectroscopic characterization.

Molecular Architecture & The IMHB Mechanism

Resonance-Assisted Hydrogen Bonding (RAHB)

The core stability of this compound arises from a Resonance-Assisted Hydrogen Bond (RAHB).[1] The

-

Bond Geometry: The interaction forms a planar, 6-membered pseudo-ring.

-

Electronic Effect: The N,N-dimethyl group acts as an electron-donating auxochrome, increasing the electron density on the carbonyl oxygen, thereby shortening the

distance and strengthening the bond ( -

Steric Locking: The bulky dimethyl group creates steric repulsion with the peri-hydrogens of the naphthalene ring (H-1 and H-8). This forces the amide group to rotate out of perfect coplanarity in the ground state, yet the IMHB is strong enough to maintain the chelated "closed" conformation in non-polar solvents.

The Enol-Keto Tautomerism (ESIPT)

Upon photoexcitation (

Figure 1: ESIPT Mechanism & Tautomeric Equilibrium

Caption: Photophysical cycle showing the ultra-fast proton transfer (ESIPT) leading to large Stokes shift emission.

Photophysical Characterization

The N,N-dimethyl group plays a pivotal role here.[1] By preventing intermolecular hydrogen bonding (which is common in primary amides), it simplifies the photophysics to a competition between the Internal Charge Transfer (ICT) and ESIPT .

Spectroscopic Signatures

| Parameter | Observation | Mechanistic Cause |

| Absorption ( | ~360-370 nm | |

| Emission ( | Dual Emission | 400-420 nm: Normal (Enol) emission (polar solvents disrupt IMHB).520-540 nm: ESIPT (Keto) emission (dominant in non-polar solvents). |

| Stokes Shift | >150 nm (6000+ cm⁻¹) | Energy loss due to structural reorganization (proton transfer) in the excited state. |

| Quantum Yield ( | Solvent Dependent | High in non-polar solvents (rigid IMHB); Low in protic solvents (IMHB rupture + non-radiative decay). |

Solvent Sensitivity (Solvatochromism)

-

Aprotic Solvents (Toluene, DCM): The IMHB remains intact. The spectrum is dominated by the long-wavelength Keto emission.

-

Protic Solvents (Methanol, Water): Solvent molecules compete for hydrogen bonding with the carbonyl oxygen and the hydroxyl proton. This disrupts the intramolecular chelate, forcing the molecule into an "Open" conformer that fluoresces from the Enol state (blue shift) or quenches via non-radiative pathways.

Experimental Protocols (Self-Validating)

Synthesis of this compound

Objective: Synthesize high-purity compound free of unreacted amine which can quench fluorescence.

Reagents:

-

Thionyl Chloride (

) -

Dimethylamine (40% aq. or THF solution)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Workflow:

-

Activation: Dissolve 3-HNA (1 eq) in dry DCM. Add

(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Validation: Monitor by TLC (conversion of acid to acid chloride). -

Coupling: Cool the acid chloride solution to 0°C. Slowly add Dimethylamine (2.0 eq) and TEA (1.5 eq) to scavenge HCl. Stir at RT for 4 hours.

-

Purification (Critical):

Spectroscopic Validation Workflow

Objective: Confirm ESIPT behavior and IMHB strength.

Figure 2: Experimental Characterization Workflow

Caption: Step-by-step protocol for verifying ESIPT and solvent dependence.

Applications in Drug Design & Sensing[5]

Lipophilicity Modulation

The formation of the IMHB "hides" the polar hydroxyl and carbonyl groups from the external environment.

-

Effect: This pseudo-macrocycle significantly increases the lipophilicity (

) of the molecule compared to its open conformers. -

Drug Design Utility: Incorporating this 3-hydroxy-2-naphthamide motif can improve membrane permeability of drug candidates without changing the formal functional groups, utilizing the "chameleon effect" where the bond opens in aqueous cytosol (polar) but closes in lipid membranes (non-polar).

Ratiometric Sensing

Because the emission color shifts from Blue (Enol) to Green/Orange (Keto) based on the integrity of the hydrogen bond, this scaffold serves as an excellent ratiometric probe for:

-

Water content in organic solvents: Trace water disrupts the IMHB.

-

pH Sensing: Deprotonation of the phenol (

) quenches ESIPT. -

Protein Binding: Binding to hydrophobic pockets in serum albumin (BSA/HSA) stabilizes the Keto form, triggering a "light-up" effect.

References

-

Structural Analysis of Naphthamide Derivatives Title: Crystal structure and hydrogen bonding in 3-hydroxy-2-naphthohydrazide derivatives.[1] Source: National Institutes of Health (PMC) URL:[Link]

-

ESIPT Photophysics in Naphthoic Acid Derivatives Title: Excited state intramolecular proton transfer in 3-hydroxy-2-naphthaldehyde: A combined study. Source: ResearchGate URL:[1][Link]

-

Synthesis Protocols for Naphthamides Title: Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide (Patent).[1][3] Source: Google Patents URL:[1]

-

Intramolecular Hydrogen Bonding Energy & RAHB Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones.[1] Source: MDPI URL:[Link]

-

General ESIPT Probe Design Title: Experimental and theoretical comprehension of ESIPT fluorophores. Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing 2-naphthamide derivative - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 4. Energy transfer photophysics from serum albumins to sequestered 3-hydroxy-2-naphthoic acid, an excited state intramolecular proton-transfer probe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Rotational Energy Barrier of the Amide Bond in 3-Hydroxy-N,N-dimethyl-2-naphthamide

Executive Summary

The amide bond is a cornerstone of chemical biology and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast number of synthetic drug molecules.[1][2] Its unique electronic properties, specifically the restricted rotation about the carbon-nitrogen (C-N) bond, give rise to distinct conformational isomers, or rotamers. The energy barrier to this rotation is not merely a chemical curiosity; it is a critical determinant of a molecule's three-dimensional shape, binding affinity for biological targets, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the rotational energy barrier of the amide bond, using 3-Hydroxy-N,N-dimethyl-2-naphthamide as a central case study. We will dissect the theoretical underpinnings of this phenomenon and provide detailed, field-proven protocols for its experimental and computational characterization, empowering researchers to harness this fundamental property in molecular design and drug development.

The Principle of Amide Bond Restricted Rotation

The deceptively simple C-N single bond in an amide is anything but. The planarity and rotational restriction arise from the delocalization of the nitrogen atom's lone pair of electrons into the adjacent carbonyl π-system.[3][4] This creates a resonance hybrid with significant partial double-bond character in the C-N bond, as illustrated below.[2][4][5]

Caption: Resonance delocalization in the amide bond.

This partial double-bond character creates a significant energy barrier to rotation, typically ranging from 15-23 kcal/mol (63-96 kJ/mol).[4][6] Consequently, interconversion between the rotamers is slow on the NMR timescale at or near room temperature, allowing for their individual observation.[3] For a tertiary amide like this compound, this restricted rotation means the two N-methyl groups are in chemically distinct environments: one is cis and the other is trans to the carbonyl oxygen, leading to separate signals in an NMR spectrum.[7]

The magnitude of this barrier is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl or nitrogen can alter the degree of resonance, thereby changing the barrier height.[8] In our target molecule, the electron-rich naphthyl ring and the hydroxyl group will modulate the electronic character of the amide bond.

-

Steric Hindrance: Bulky substituents can destabilize the planar ground state or the perpendicular transition state, affecting the rotational barrier. The large naphthyl group in this compound is expected to play a significant steric role.

-

Solvent Effects: The transition state for rotation is less polar than the planar ground state. Therefore, polar solvents tend to stabilize the ground state more, leading to a higher rotational barrier.[6]

Experimental Determination: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential experimental technique for quantifying the rate of conformational exchange processes, including amide bond rotation.[7][8][9][10] The method relies on acquiring spectra at various temperatures to observe the effect of the exchange rate on the appearance of the NMR signals for the exchanging nuclei—in this case, the protons of the two N-methyl groups.

Core Principle

At low temperatures, the rotation is slow, and two distinct sharp peaks are observed for the non-equivalent methyl groups. As the temperature is increased, the rate of rotation accelerates. The peaks broaden, move closer together, and eventually merge into a single, broad peak at a specific temperature known as the coalescence temperature (Tc) .[9] Above Tc, the rotation is so fast that the NMR spectrometer detects only a single, time-averaged chemical environment, resulting in one sharp peak.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps to determine the rotational barrier (ΔG‡) for this compound.

Caption: Workflow for DNMR analysis of rotational barriers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or 1,1,2,2-tetrachloroethane-d2) in an NMR tube.[3][8] The choice of solvent is critical; it must have a high boiling point to accommodate the temperature range and should not react with the analyte.

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (or lower, if necessary) to identify and resolve the signals for the two N-methyl groups. Accurately measure the difference in their chemical shifts in Hertz (Δν).

-

Variable Temperature (VT) NMR: Begin acquiring spectra at increasing temperatures. It is crucial to allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquisition to ensure thermal homogeneity.

-

Determine Coalescence Temperature (Tc): Observe the broadening and merging of the two methyl signals. The coalescence temperature is the temperature at which the valley between the two merging peaks completely disappears, forming a single broad plateau.[9]

-

Calculate the Rate Constant (k): At the point of coalescence, the rate constant of rotation (k) can be calculated using the following equation for a simple two-site, uncoupled exchange: k = (π * Δν) / √2 ≈ 2.22 * Δν

-

Calculate the Free Energy of Activation (ΔG‡): The Gibbs free energy of activation at the coalescence temperature is calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) Where:

-

R = Gas constant (8.314 J/mol·K)

-

Tc = Coalescence temperature (in Kelvin)

-

k = Rate constant at Tc (in s-1)

-

h = Planck's constant (6.626 x 10-34 J·s)

-

kB = Boltzmann constant (1.381 x 10-23 J/K)

-

Computational Determination: Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach to experimentally measuring rotational barriers. Density Functional Theory (DFT) is a robust method for modeling the electronic structure of molecules and calculating the energies of different conformations.[8][9]

Core Principle

The goal of the DFT calculation is to map the potential energy surface for rotation around the C-N bond. This involves finding the energy of the stable ground state (planar amide) and the energy of the transition state (where the N-methyl groups are perpendicular to the amide plane). The rotational energy barrier is the difference in energy between these two states.

Computational Protocol: A Validating Workflow

This protocol outlines the steps for calculating the rotational barrier of this compound using DFT.

Caption: Workflow for DFT calculation of rotational barriers.

Step-by-Step Methodology:

-

Ground State Geometry Optimization: Build the structure of this compound. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d) or M06-2X/6-311+G*).[8][9][11] The choice represents a balance between computational cost and accuracy.

-

Transition State Search: The transition state occurs at a dihedral angle of ~90°. A robust method to find it is to perform a "relaxed scan" where the O=C-N-C dihedral angle is constrained and rotated incrementally (e.g., in 10° steps), allowing all other geometric parameters to relax at each step. The structure corresponding to the maximum energy from this scan serves as an excellent starting point for the next step.

-

Transition State Optimization: Using the high-energy structure from the scan, perform a transition state optimization calculation.

-

Verification: A frequency calculation must be performed on the optimized transition state structure. This is a critical validation step. A true first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the rotation around the C-N bond.[8]

-

Energy Calculation: Calculate the final single-point energies, including thermal corrections to the Gibbs free energy, for both the optimized ground state and the verified transition state.

-

Barrier Calculation: The rotational barrier (ΔG‡) is the difference between the Gibbs free energy of the transition state and the ground state: ΔG‡ = GTS - GGS.

Data Summary and Implications

| Compound | Method | Solvent | Rotational Barrier (ΔG‡) kcal/mol | Rotational Barrier (ΔG‡) kJ/mol | Reference |

| N,N-dimethylformamide (DMF) | DNMR | Gas Phase | 19.4 | 81.2 | [6] |

| N,N-dimethylacetamide (DMA) | DNMR | Gas Phase | 15.3 | 64.0 | [6] |

| N,N-dimethylacetamide (DMA) | DNMR | Neat Liquid | ~18.0 | ~75.3 | [7][10] |

| N-benzhydryl-N-methylformamide | DFT | DMSO | 22.7 | 95.0 | [11] |

For this compound, one might hypothesize a barrier in the range of 18-22 kcal/mol. The bulky naphthyl group could increase the barrier due to steric hindrance in the transition state. Furthermore, the 3-hydroxy group could potentially form an intramolecular hydrogen bond with the carbonyl oxygen, which would further stabilize the planar ground state and increase the energy required for rotation.

Implications in Drug Development

Understanding and controlling the amide rotational barrier is a key strategy in modern drug design.

-

Target Affinity and Binding Kinetics: If a drug must adopt a specific, less-populated rotamer to bind to its target, the energetic cost of this conformational change can reduce its overall binding affinity.[3] The rate of interconversion (k) can also dictate the on- and off-rates of the drug from its receptor, influencing its duration of action.

-

Pharmacokinetics and Bioavailability: The presence of multiple rotamers in solution can lead to complex pharmacokinetic profiles. If the rotamers have different physical properties (e.g., solubility, membrane permeability) or are metabolized at different rates, it can complicate drug development.

-

Molecular Recognition: The fixed, planar nature of the amide bond is crucial for establishing predictable hydrogen bonding patterns and overall molecular shape, which are essential for specific recognition by biological targets.[1]

Conclusion

The rotational barrier of the amide bond is a fundamental parameter that bridges the gap between a molecule's static 2D structure and its dynamic 3D reality. For a molecule like this compound, this barrier governs its conformational landscape and, by extension, its potential biological activity. By employing a synergistic approach of Dynamic NMR spectroscopy for experimental validation and Density Functional Theory for in-silico prediction, researchers can accurately characterize this crucial property. These insights are invaluable, enabling the rational design of molecules with optimized conformational and binding properties, ultimately accelerating the journey from a chemical lead to a successful therapeutic agent.

References

- BenchChem. (2025). Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals. BenchChem.

- Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 676(1-3), 171-176.

-

Dhanik, A., & Wadhwa, L. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(19), 7712-7740. [Link]

-

Kruger, H. G. (2010). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-coumarin-7-yl dimethyl(thio)carbamates. South African Journal of Chemistry, 63, 119-126. [Link]

- University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Chemistry.

-

LibreTexts Chemistry. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. [Link]

-

Fedorov, O. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 606. [Link]

-

University of Wisconsin-Madison. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. Journal of Chemical Education, 54(4), 246. [Link]

-

Julian, R. R., & Plaxco, K. W. (2012). Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly. Angewandte Chemie International Edition, 51(2), 469-472. [Link]

-

Fedorov, O. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

-

Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]

-

Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

University of Illinois Springfield. (n.d.). Amide Structure. [Link]

-

Wiberg, K. B., & Rablen, P. R. (1995). Amides. 3. Experimental and Theoretical Studies of the Effect of the Medium on the Rotational Barriers for N,N-Dimethylformamide and N,N-Dimethylacetamide. Journal of the American Chemical Society, 117(8), 2201-2209. [Link]

-

Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing the same.

-

Gouda, M. A., et al. (2013). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Journal of the Serbian Chemical Society, 78(2), 165-176. [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pictures of the Day 320N [iverson.cm.utexas.edu]

- 5. azom.com [azom.com]

- 6. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 7. chemistry.montana.edu [chemistry.montana.edu]

- 8. scispace.com [scispace.com]

- 9. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

CAS number and IUPAC nomenclature for 3-Hydroxy-N,N-dimethyl-2-naphthamide

Technical Monograph: 3-Hydroxy-N,N-dimethyl-2-naphthamide

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 24476-07-1) is a specialized naphthoic acid derivative serving as a critical scaffold in medicinal chemistry and materials science. Structurally, it features a naphthalene core substituted with a hydroxyl group at the C3 position and a dimethylcarboxamide moiety at the C2 position. This ortho-substitution pattern facilitates strong intramolecular hydrogen bonding, influencing its solubility, pKa, and utility as a bidentate ligand in coordination chemistry.

This guide provides a rigorous technical analysis of the compound, detailing its nomenclature, physicochemical properties, and a validated synthetic protocol designed for high-purity isolation.

Chemical Identity Table

| Identifier | Value |

| CAS Registry Number | 24476-07-1 |

| IUPAC Name | 3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide |

| Common Synonyms | 3-Hydroxy-2-naphthoic acid dimethylamide; N,N-Dimethyl-3-hydroxynaphthalene-2-carboxamide |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O |

| InChI Key | ATDRZFNPPHNGJX-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

Understanding the physical behavior of this compound is essential for its application in organic synthesis and drug formulation.

-

Physical State: Off-white to pale yellow crystalline solid.

-

Solubility:

-

High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.

-

Moderate: Methanol, Ethanol.[1]

-

Low: Water, Hexanes.

-

-

Acidity (pKa): The phenolic hydroxyl group typically exhibits a pKa in the range of 8.5 – 9.5 , slightly elevated compared to 2-naphthol due to the intramolecular hydrogen bond with the amide carbonyl oxygen.

-

LogP (Predicted): ~2.8, indicating moderate lipophilicity suitable for cell membrane penetration in biological assays.

Part 3: Synthetic Methodology (Authoritative Protocol)

While direct amidation of 3-hydroxy-2-naphthoic acid (BON acid) is possible, the presence of the free phenolic hydroxyl group requires a strategic approach to prevent competitive O-acylation or polymerization. The most robust laboratory-scale method involves the Acid Chloride Route with careful temperature control, or alternatively, the Coupling Agent Route for milder conditions.

Below is a field-proven protocol utilizing the Acid Chloride Method , optimized for yield and purity.

Mechanism of Action

-

Activation: Thionyl chloride converts the carboxylic acid to the acid chloride. Note: The phenolic OH may transiently form a chlorosulfite ester, which is hydrolyzed during workup.

-

Nucleophilic Acyl Substitution: Dimethylamine attacks the electrophilic carbonyl carbon.

-

Elimination: Chloride is displaced, reforming the carbonyl and generating the amide.

Experimental Protocol

Reagents:

-

3-Hydroxy-2-naphthoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dimethylamine (2.0 M in THF) (3.0 eq)

-

Catalytic DMF (3-5 drops)

-

Dichloromethane (DCM) (Solvent)[2]

-

Triethylamine (Et₃N) (2.5 eq)

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3-Hydroxy-2-naphthoic acid (10 mmol) in anhydrous DCM (50 mL).

-

Add catalytic DMF.

-

Dropwise add Thionyl Chloride (15 mmol) at 0°C.

-

Allow the mixture to warm to room temperature, then reflux for 2 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.

-

Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow residue. Re-dissolve in fresh anhydrous DCM (30 mL).

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Slowly add the Dimethylamine solution (30 mmol) mixed with Triethylamine (25 mmol) to scavenge the generated HCl.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.

-

-

Workup & Purification:

-

Quench the reaction with water (50 mL).

-

Separate the organic layer and wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes unreacted amine.

-

Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethyl Acetate/Hexanes (1:3) to yield the pure product.

-

Visualization: Synthetic Workflow

Caption: Logical flow of the acid chloride activation and amidation process for CAS 24476-07-1.

Part 4: Structural Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized compound, the following spectral data should be verified.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.50 (s, 1H, -OH): Broad singlet, exchangeable with D₂O. Downfield shift indicates intramolecular H-bonding.

-